![molecular formula C13H14 B13796732 [(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene](/img/structure/B13796732.png)
[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene is an organic compound that features a cyclopentadiene ring substituted with a methyl group and a benzene ring attached via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene typically involves the alkylation of 3-methyl-1,3-cyclopentadiene with benzyl chloride under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentadiene, forming a nucleophilic species that can attack the benzyl chloride, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds in the cyclopentadiene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Saturated cyclopentane derivatives
Substitution: Halogenated or nitrated benzene derivatives
Aplicaciones Científicas De Investigación
[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene depends on the specific reactions it undergoes. In general, the compound can act as a nucleophile or electrophile in various chemical reactions, interacting with other molecules to form new bonds and structures. The molecular targets and pathways involved are determined by the nature of the substituents and the reaction conditions.
Comparación Con Compuestos Similares
[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene can be compared with other similar compounds such as:
1-Methyl-1,3-cyclopentadiene: Lacks the benzene ring, making it less versatile in certain applications.
Benzylcyclopentadiene: Similar structure but without the methyl group on the cyclopentadiene ring, affecting its reactivity and properties.
Methylbenzene (Toluene): Contains a methyl group on the benzene ring but lacks the cyclopentadiene moiety, leading to different chemical behavior.
The uniqueness of this compound lies in its combination of a cyclopentadiene ring with a benzene ring, providing a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C13H14 |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(3-methylcyclopenta-1,3-dien-1-yl)methylbenzene |
InChI |
InChI=1S/C13H14/c1-11-7-8-13(9-11)10-12-5-3-2-4-6-12/h2-7,9H,8,10H2,1H3 |
Clave InChI |
UYDFRXOJNZGRBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


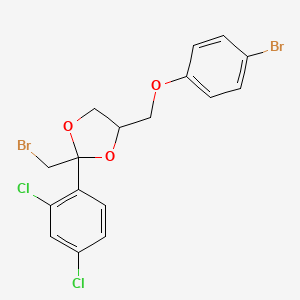
![2-[(2-Aminoacetyl)amino]benzoic acid](/img/structure/B13796654.png)
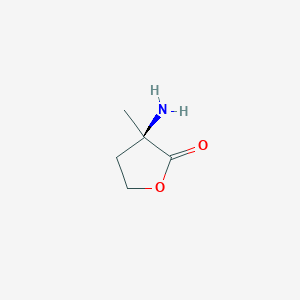
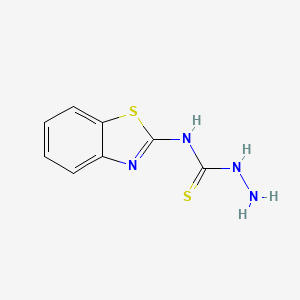
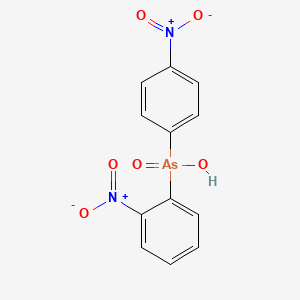
![3,6-Diazabicyclo[3.1.0]hexane,6-phenyl-](/img/structure/B13796688.png)

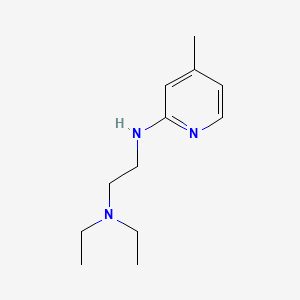
![Methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13796704.png)
![Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine](/img/structure/B13796712.png)
![Benzo[b]thiophene, 3-(2-naphthalenyl)-](/img/structure/B13796718.png)
![4a,5,6,7,7a,8-Hexahydro-8-methylenecyclopenta[4,5]pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B13796727.png)
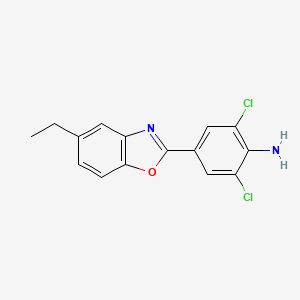
![Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate](/img/structure/B13796740.png)
